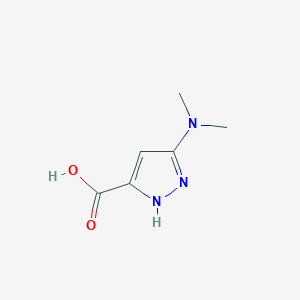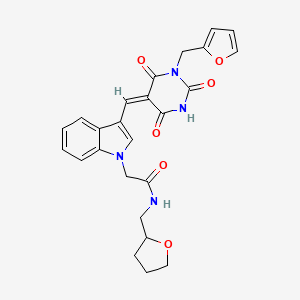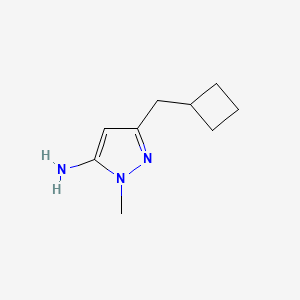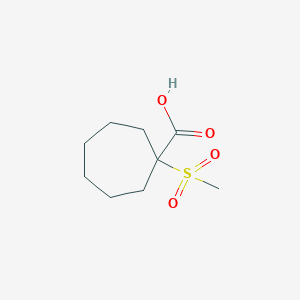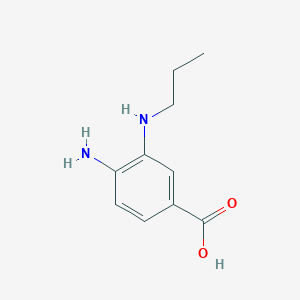
4-Amino-3-(propylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(propylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an amino group at the 4-position and a propylamino group at the 3-position on the benzene ring. It is a derivative of 4-aminobenzoic acid, which is known for its various biological activities and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(propylamino)benzoic acid typically involves multiple steps, including alkylation, esterification, and further alkylation. The starting material, 4-aminobenzoic acid, undergoes a series of reactions to introduce the propylamino group at the 3-position. The reaction conditions are generally mild, and the synthetic route is characterized by high yields and simple operations .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-(propylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
4-Amino-3-(propylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential use as a local anesthetic and in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid, which is essential for the growth and replication of certain microorganisms . Additionally, it can act on sodium ion channels in nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction, which is the basis for its local anesthetic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: A precursor to 4-Amino-3-(propylamino)benzoic acid, known for its role in folic acid synthesis.
4-Hydroxybenzoic acid: Another benzoic acid derivative with different functional groups and applications.
Tetracaine and Pramocaine: Local anesthetics that share structural similarities with this compound.
Uniqueness
This compound is unique due to the presence of both amino and propylamino groups on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit folic acid synthesis and act as a local anesthetic makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-amino-3-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-12-9-6-7(10(13)14)3-4-8(9)11/h3-4,6,12H,2,5,11H2,1H3,(H,13,14) |
Clé InChI |
AAHVBMDTJGZKFD-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C=CC(=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





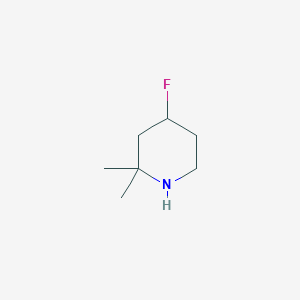
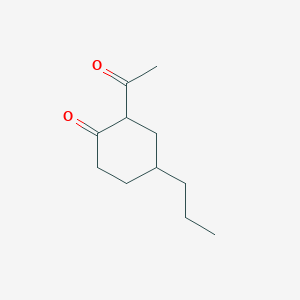
![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)

![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
